5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Lipophilicity Drug Design ADME Prediction

5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 1980035-46-8) is a polyfluorinated heterocyclic compound belonging to the 2-(trifluoromethyl)benzimidazole class. Its molecular formula is C9H3F7N2O, with a molecular weight of 288.12 g/mol.

Molecular Formula C9H3F7N2O
Molecular Weight 288.12 g/mol
Cat. No. B12847063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Molecular FormulaC9H3F7N2O
Molecular Weight288.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)F
InChIInChI=1S/C9H3F7N2O/c10-3-1-2-4-5(6(3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18)
InChIKeyOHGIJELBVMYRLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole: A Unique Fluorinated Benzimidazole Scaffold for Precision SAR Research


5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 1980035-46-8) is a polyfluorinated heterocyclic compound belonging to the 2-(trifluoromethyl)benzimidazole class. Its molecular formula is C9H3F7N2O, with a molecular weight of 288.12 g/mol [1]. The compound features three distinct electron-withdrawing substituents: a fluorine atom at the 5-position, a trifluoromethoxy group (-OCF3) at the 4-position, and a trifluoromethyl group (-CF3) at the 2-position of the benzimidazole core . This specific regioisomeric arrangement is one of several possible and is not interchangeable with other fluoro-trifluoromethoxy-trifluoromethyl positional isomers due to differences in physicochemical properties and potential biological target interactions.

Why Regioisomeric Purity Matters: 5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole Cannot Be Replaced by Its Positional Isomers


In the benzimidazole scaffold, the exact positioning of substituents on the benzene ring is non-negotiable for structure-activity relationships. A study on the interplay of physicochemical properties and giardicidal activity of benzimidazole derivatives demonstrated that 2-(trifluoromethyl)-1H-benzimidazole derivatives' biological activity is governed by lipophilicity, hydrogen bond donor count, and molecular volume, but not by apparent permeability alone [1]. Consequently, substituting one regioisomer for another—such as replacing 5-fluoro-4-(trifluoromethoxy) with 4-fluoro-5-(trifluoromethoxy)—introduces uncontrolled variables in electronic distribution, lipophilicity, and pKa that can invalidate SAR hypotheses and lead to irreproducible biological data. The quantitative evidence below substantiates why this specific substitution pattern offers a distinct, non-interchangeable chemical space.

Quantitative Differentiation Evidence for 5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole vs. Closest Analogs


Lipophilicity-driven differentiation: XLogP comparison with the 4-fluoro-5-(trifluoromethoxy) regioisomer

The target compound exhibits a computed XLogP3-AA value of 3.7 [1], indicating significantly higher lipophilicity compared to its closest positional isomer, 4-fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, which has a predicted LogP of 3.05 . This 0.65 log unit difference represents an approximately 4.5-fold increase in octanol/water partition coefficient, directly impacting predicted membrane permeability and non-specific protein binding.

Lipophilicity Drug Design ADME Prediction

pKa differentiation: Impact on ionization state and hydrogen bonding for 5-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

The target compound has a predicted pKa of 6.92 ± 0.10 , which is significantly lower than the parent 2-(trifluoromethyl)benzimidazole's predicted pKa of 9.25 ± 0.10 . This represents a >2.3 log unit decrease in basicity, attributable to the combined electron-withdrawing effects of the 5-fluoro and 4-trifluoromethoxy substituents. At physiological pH 7.4, the target compound will be predominantly neutral/partially ionized, whereas the parent compound would be substantially protonated.

Ionization State Hydrogen Bonding Medicinal Chemistry

Regioisomeric substitution pattern: Ortho-fluoro/trifluoromethoxy arrangement vs. alternative positional isomers

The target compound uniquely positions the fluorine atom ortho to the trifluoromethoxy group on the benzimidazole phenyl ring (positions 5 and 4, respectively). All other regioisomers in this series exhibit different spatial arrangements: the 4-fluoro-7-(trifluoromethoxy) isomer places fluorine para to the OCF3 group; the 5-fluoro-6-(trifluoromethoxy) isomer places them ortho to each other but at positions 5 and 6 rather than 4 and 5; and the 6-fluoro-4-(trifluoromethoxy) isomer places fluorine meta to OCF3. This specific ortho arrangement at positions 4/5 creates a unique electron-deficient region on the benzimidazole ring that cannot be achieved by any other isomer.

Electronic Effects Structure-Activity Relationship Fluorine Chemistry

Topological Polar Surface Area (TPSA) parity with differentiated lipophilicity: A unique combination for CNS drug discovery

The target compound and its regioisomers share an identical Topological Polar Surface Area (TPSA) of 37.9 Ų [REFS-1, REFS-2], well below the 60-70 Ų threshold typically associated with favorable CNS penetration. However, the target compound's higher XLogP of 3.7 compared to the 4-fluoro-5-(trifluoromethoxy) isomer's LogP of 3.05 creates a unique combination of low TPSA plus high lipophilicity that is not available from the alternative isomer. This combination is particularly favorable for targeting intracellular or CNS-based proteins where passive membrane permeability is paramount.

Blood-Brain Barrier Permeability CNS Drug Design Physicochemical Property Optimization

Targeted Application Scenarios for 5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole Based on Differentiation Evidence


Precision SAR studies requiring a high-logP benzimidazole scaffold with a specific ortho-fluoro/trifluoromethoxy electronic topology

Medicinal chemistry teams investigating structure-activity relationships where lipophilicity (XLogP ~3.7) and the ortho-relationship between F and OCF3 substituents are hypothesized to influence target binding. The target compound's 0.65 log unit higher lipophilicity compared to the 4-fluoro-5-(trifluoromethoxy) isomer makes it the preferred choice for probing hydrophobic binding pockets, particularly when the benzimidazole core's electron-deficient ortho-substituted ring face is required for pi-stacking or halogen bonding interactions [REFS-1, REFS-2].

CNS-targeted inhibitor design leveraging the low TPSA / moderate-to-high LogP combination

Drug discovery programs targeting CNS-based kinases, receptors, or epigenetic targets where passive BBB permeability is essential. The target compound's TPSA of 37.9 Ų combined with XLogP of 3.7 positions it within the favorable CNS drug-like chemical space [1]. Its pKa of 6.92 further supports a predominantly neutral state at blood pH (7.4), minimizing ionization-mediated efflux by P-glycoprotein and other transporters .

Regioisomer-specific tool compound procurement for biological target deconvolution

Research groups requiring authentic, regioisomerically pure samples of each positional isomer for systematic biological profiling. The target compound's unique 5-fluoro-4-(trifluoromethoxy) substitution pattern, as confirmed by InChI Key OHGIJELBVMYRLZ-UHFFFAOYSA-N [1], ensures that experimental results cannot be confounded by isomeric impurities. This is critical for proteomics or chemoproteomics target identification campaigns where regioisomeric purity directly determines the validity of target engagement data.

Synthetic chemistry diversification at the benzimidazole N1 or C5/C6 positions utilizing electron-withdrawing group-directed reactivity

The combined electron-withdrawing effects of 2-CF3, 4-OCF3, and 5-F substituents create a highly electron-deficient benzimidazole ring system, as reflected by its markedly reduced pKa compared to the parent scaffold. This electronic deactivation influences regioselectivity in N-alkylation, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions, enabling chemists to exploit the target compound as a distinct synthetic intermediate with predictable reactivity orthogonal to less electron-deficient benzimidazole analogs .

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